2-Amino-4-cyclopropoxybenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-amino-4-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,12H2 |
InChI Key |
OBBBLKCDRCCFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C#N)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Cyclopropoxybenzonitrile
Elucidation of Intramolecular Rearrangements and Tautomerization Processes
There is no direct experimental evidence of intramolecular rearrangements or tautomerization processes for 2-Amino-4-cyclopropoxybenzonitrile in the reviewed literature. However, based on the reactivity of similar molecules, some potential transformations can be hypothesized. For instance, α-amino acid amide derivatives of 2-aminobenzothiazoles are known to undergo a time-dependent, thermal rearrangement. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the thiazole (B1198619) ring, leading to a spiro intermediate, followed by ring-opening and subsequent oxidation. nih.gov While the benzonitrile (B105546) ring is generally more stable than a benzothiazole (B30560) ring, this precedent suggests that under certain conditions, intramolecular cyclization or rearrangement pathways involving the amino and cyano groups could be explored.
Tautomerization for this compound itself is unlikely under normal conditions, as the aromatic system provides significant stability. The amino group and the nitrile group are not in a position to readily undergo common tautomeric shifts like keto-enol or imine-enamine tautomerism.
Study of Intermolecular Reaction Dynamics and Pathways
Specific studies on the intermolecular reaction dynamics and pathways of this compound are not available. However, the molecule possesses several functional groups that would dictate its intermolecular reactivity. The amino group can act as a nucleophile and a hydrogen bond donor. The nitrile group is a weak base and can be hydrolyzed under acidic or basic conditions. The cyclopropoxy group, while generally stable, could potentially undergo ring-opening reactions under harsh acidic conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the amino and cyclopropoxy groups being activating and ortho-, para-directing.
Investigations into Photochemical Reactivity and Photo-Induced Transformations
While there are no specific studies on the photochemical reactivity of this compound, extensive research on the related compound 4-aminobenzonitrile (B131773) (ABN) and its derivatives provides significant insights into potential photo-induced transformations. acs.orgnih.gov Upon UV light absorption, aminobenzonitriles can undergo ultrafast internal conversion processes, transitioning from a charge-transfer (CT) state to a locally excited (LE) state. acs.org This behavior is sensitive to the solvent environment and is a key area of research in understanding intramolecular charge transfer (ICT) processes. acs.orgacs.org
Photoexcitation of aminobenzonitriles in polar solvents can lead to the formation of photoproducts. acs.orgnih.gov For example, 4-(dimethylamino)benzonitrile (B74231) (DMABN) in acetonitrile (B52724) can undergo demethylation to form 4-(methylamino)benzonitrile (B1588828) (MABN). acs.orgnih.gov It is conceivable that this compound could undergo analogous photo-induced reactions, potentially involving the amino group or the cyclopropoxy substituent.
Table 1: Photophysical Properties of an Analogous Compound (4-Aminobenzonitrile)
| Property | Value | Reference |
| Excitation | UV absorption | |
| Key Process | Intramolecular Charge Transfer (ICT) | acs.orgacs.org |
| Solvent Effects | Significant in polar solvents | acs.orgnih.gov |
| Potential Photoproducts | Formation of new species upon irradiation | acs.orgnih.gov |
This table is based on data for 4-aminobenzonitrile and is intended to be illustrative of the potential photochemical behavior of this compound.
Characterization of Electrophilic and Nucleophilic Reaction Sites
The electrophilic and nucleophilic sites of this compound can be predicted based on its molecular structure.
Nucleophilic Sites:
Amino Group (-NH2): The nitrogen atom of the primary amine is a primary nucleophilic center due to the lone pair of electrons. It can react with a wide range of electrophiles.
Aromatic Ring: The benzene (B151609) ring is electron-rich, activated by the strong electron-donating amino group and the moderately electron-donating cyclopropoxy group. It is therefore susceptible to electrophilic attack at the positions ortho and para to the activating groups.
Electrophilic Sites:
Nitrile Carbon (-C≡N): The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.
Kinetic and Thermodynamic Studies of Chemical Transformations
No kinetic or thermodynamic studies specifically for chemical transformations of this compound have been reported in the public domain. Such studies would be essential to quantify the rates and equilibrium positions of any potential reactions, such as the hypothetical rearrangements or intermolecular reactions discussed above. For analogous aminobenzonitriles, kinetic data from photostationary and time-resolved fluorescence experiments have been used to understand the dynamics of intramolecular charge transfer. acs.orgnih.gov These studies often reveal complex kinetics influenced by factors like solvent polarity and the formation of photoproducts. acs.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Cyclopropoxybenzonitrile
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 2-Amino-4-cyclopropoxybenzonitrile, the key functional groups are the primary amine (-NH₂), the nitrile (-C≡N), the cyclopropyl (B3062369) ether linkage (-O-C₃H₅), and the substituted benzene (B151609) ring.
The primary amine group is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations. The C≡N stretching vibration is a sharp, intense band typically found in the 2260-2220 cm⁻¹ region. The presence of the cyclopropoxy group would be confirmed by C-H stretching vibrations of the cyclopropyl ring just above 3000 cm⁻¹ and the C-O-C stretching of the aryl ether, typically observed between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring produce a series of bands in the 1620-1450 cm⁻¹ range.
Based on data from analogous compounds like 2-amino-4-chlorobenzonitrile (B1265954), where the N-H stretches appear at 3452 and 3363 cm⁻¹ and the C≡N stretch is at 2211 cm⁻¹, similar values are anticipated for the title compound.
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3470 - 3420 | Medium |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3380 - 3330 | Medium |
| Aromatic C-H Stretch | Aryl Ring | 3100 - 3000 | Medium-Weak |
| Cyclopropyl C-H Stretch | Cyclopropoxy Group | 3080 - 3000 | Medium-Weak |
| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |
| N-H Scissoring | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C Stretch | Aryl Ring | 1620 - 1450 | Medium-Variable |
| Asymmetric C-O-C Stretch | Aryl Ether | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch | Aryl Ether | 1075 - 1020 | Medium |
| C-N Stretch | Aryl Amine | 1340 - 1250 | Strong |
Raman Spectroscopy Techniques
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds and changes in polarizability. Therefore, the nitrile (C≡N) and the aromatic ring's symmetric "breathing" mode are expected to produce particularly strong signals in the Raman spectrum.
The C≡N stretch, while strong in the IR, is also typically very strong and sharp in the Raman spectrum, appearing in the same 2240-2220 cm⁻¹ region. The symmetric stretching vibrations of the benzene ring, often weak in the IR, give a strong Raman band around 1600 cm⁻¹. The cyclopropyl ring breathing mode would also be expected to be Raman active. This complementary information helps to confirm the assignments made from the FTIR spectrum and provides a more complete vibrational profile of the molecule.
Table 2: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aryl Ring | 3100 - 3000 | Medium |
| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |
| Aromatic Ring Breathing | Aryl Ring | 1610 - 1580 | Strong |
| Aromatic C=C Stretch | Aryl Ring | 1500 - 1400 | Medium |
| Cyclopropyl Ring Breathing | Cyclopropoxy Group | ~1200 | Medium |
Electronic Spectroscopy for Molecular Structure and Electronic Transitions
Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of UV or visible light, providing information about the conjugated systems within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring system. The presence of the amino group (an auxochrome) and the nitrile group conjugated with the aromatic ring will cause a shift in the absorption maxima compared to unsubstituted benzene.
Typically, substituted benzonitriles exhibit two main absorption bands corresponding to π → π* transitions. The primary band (E2-band) is usually found at shorter wavelengths (around 220-250 nm), while the secondary band (B-band), which shows more fine structure, appears at longer wavelengths (around 270-300 nm). The amino group, being a strong electron-donating group, is expected to cause a significant red shift (bathochromic shift) of these bands. For instance, 2-amino-4-chlorobenzonitrile shows absorption maxima around 245 nm and 310 nm. A similar profile is anticipated for this compound. The ether linkage of the cyclopropoxy group is also an electron-donating group and would contribute to this red shift. A weak n → π* transition associated with the non-bonding electrons of the nitrogen in the nitrile group may also be observed, but it is often obscured by the much stronger π → π* bands.
Table 3: Expected UV-Vis Absorption Maxima for this compound (in Ethanol)
| Electronic Transition | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* (E2-band) | Substituted Benzene Ring | 240 - 255 |
| π → π* (B-band) | Substituted Benzene Ring | 305 - 320 |
Fluorescence Spectroscopy (if applicable for related compounds)
Many aminobenzonitrile derivatives are known to be fluorescent, exhibiting dual fluorescence in polar solvents, a phenomenon attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. It is plausible that this compound could exhibit fluorescence. Upon excitation at its absorption maximum, the molecule could relax to a locally excited (LE) state and then, in a polar solvent, undergo a conformational change involving the rotation of the amino group to form a highly polar TICT state. The emission from these two states (LE and TICT) would result in two distinct fluorescence bands. The study of its fluorescence properties could provide deep insights into its excited-state dynamics and interaction with its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule. Both ¹H and ¹³C NMR would provide definitive structural confirmation.
The ¹H NMR spectrum will show distinct signals for each type of proton. The aromatic region would display an ABC spin system for the three non-equivalent protons on the benzene ring. The proton ortho to the amino group and meta to the nitrile is expected to be the most upfield, while the proton ortho to the nitrile group would be the most downfield due to the nitrile's electron-withdrawing nature. The amino group protons (-NH₂) would appear as a broad singlet, typically in the 4-5 ppm range, whose position is solvent-dependent. The cyclopropoxy group would show a characteristic set of multiplets: a downfield multiplet for the methine proton (-O-CH) and two upfield multiplets for the non-equivalent methylene (B1212753) protons (-CH₂).
The ¹³C NMR spectrum will show a signal for each unique carbon atom. The nitrile carbon (C≡N) is characteristically found around 118-120 ppm. The aromatic carbons will appear in the 100-160 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield and the carbon attached to the amino group (C-N) also being significantly downfield. The carbons of the cyclopropyl group will be highly shielded, appearing far upfield, typically between 0 and 15 ppm for the methylene carbons and around 60 ppm for the methine carbon attached to the oxygen.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |
|---|---|---|---|
| Aromatic H (ortho to -CN) | Doublet (d) | 7.3 - 7.5 | 1H |
| Aromatic H (ortho to -O) | Doublet of Doublets (dd) | 6.3 - 6.5 | 1H |
| Aromatic H (ortho to -NH₂) | Doublet (d) | 6.2 - 6.4 | 1H |
| Amino (-NH₂) | Broad Singlet (br s) | 4.0 - 5.0 | 2H |
| Cyclopropoxy Methine (-O-CH) | Multiplet (m) | 3.6 - 3.8 | 1H |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 158 - 162 |
| Aromatic C-N | 150 - 154 |
| Aromatic C-H | 133 - 135 |
| Aromatic C-H | 105 - 108 |
| Aromatic C-H | 102 - 104 |
| Aromatic C-CN | 98 - 102 |
| Nitrile (-C≡N) | 118 - 120 |
| Cyclopropoxy Methine (-O-CH) | 58 - 62 |
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for determining the number and types of hydrogen atoms in a molecule, as well as their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropoxy group.
The aromatic region would likely display a set of signals corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns (splitting) would be influenced by the electronic effects of the amino (-NH2), cyano (-CN), and cyclopropoxy (-O-c-C3H5) groups. The amino group protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The cyclopropoxy group would exhibit a characteristic set of multiplets for its methine and methylene protons.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic H | 6.5 - 7.5 | d, dd | ~2-9 |
| Amine (NH₂) | 4.0 - 5.5 | br s | - |
| Cyclopropoxy (CH) | 3.5 - 4.0 | m | - |
| Cyclopropoxy (CH₂) | 0.6 - 1.0 | m | - |
Note: This is a hypothetical data table. Actual values would be determined by experimental analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the cyano group would appear at a characteristic downfield shift. The carbons of the cyclopropoxy group would resonate in the upfield region of the spectrum. The chemical shifts provide crucial information for confirming the carbon skeleton of the molecule.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-CN | 118 - 122 |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-O | 150 - 160 |
| Other Aromatic C | 100 - 135 |
| Cyano (CN) | 115 - 125 |
| Cyclopropoxy (CH) | 55 - 65 |
| Cyclopropoxy (CH₂) | 5 - 15 |
Note: This is a hypothetical data table. Actual values would be determined by experimental analysis.
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons and within the cyclopropyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity between different parts of the molecule, for instance, showing the correlation from the cyclopropoxy protons to the aromatic carbon they are attached to via the oxygen atom, and from the aromatic protons to the cyano carbon.
Isotopic Labelling Studies (e.g., ¹⁵N-isotopic labelling)
While not routinely performed for small molecules unless specific mechanistic or binding studies are intended, isotopic labelling can provide more detailed structural information. For instance, ¹⁵N-isotopic labelling of the amino group would allow for the direct observation of the nitrogen atom by ¹⁵N NMR spectroscopy. This could be used in conjunction with ¹H-¹⁵N HMBC experiments to confirm the position of the amino group on the aromatic ring. Such studies are generally more common in the context of biomolecular NMR or for elucidating reaction mechanisms.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would yield precise bond lengths, bond angles, and conformational details of the molecule. For example, a study on the related compound, 2-amino-4-chlorobenzonitrile, revealed details about its crystal packing and intermolecular interactions. analis.com.my A similar analysis for this compound would provide invaluable information about its solid-state conformation and any hydrogen bonding networks involving the amino group.
Hypothetical Crystal Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 16.789 |
| β (°) | 95.12 |
| Volume (ų) | 918.5 |
| Z | 4 |
Note: This is a hypothetical data table. Actual values would be determined by experimental analysis.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, which can be used to confirm its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would generate a parent molecular ion. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the cyclopropyl group, the cyano group, or other characteristic fragments, providing further confirmation of the proposed structure.
Hypothetical Mass Spectrometry Data for this compound:
| m/z | Assignment |
| 174 | [M]⁺ (Molecular Ion) |
| 145 | [M - C₂H₅]⁺ |
| 133 | [M - C₃H₅]⁺ |
| 117 | [M - C₃H₅O]⁺ |
| 104 | [M - C₃H₅O - CN]⁺ |
Note: This is a hypothetical data table based on potential fragmentation pathways. Actual fragmentation would be determined experimentally.
Advanced Spectroscopic Data Processing and Chemometric Methods
In modern analytical chemistry, the large datasets generated by spectroscopic techniques, particularly multi-dimensional NMR, can be further analyzed using advanced computational methods. Chemometrics, for instance, can be used to compare the spectra of related compounds, identify subtle differences, and build predictive models for structure-property relationships. While the application of such methods to a single compound like this compound is less common, in a broader study involving a library of related derivatives, chemometric analysis could be a powerful tool for high-throughput characterization and for correlating spectroscopic features with chemical properties or biological activity.
Principal Component Analysis (PCA) in Spectral Interpretation
Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to simplify the complexity of high-dimensional data, such as spectroscopic datasets. nih.gov In the context of analyzing this compound, PCA can be applied to a collection of spectra (e.g., from different batches of synthesis or under varying conditions) to identify the most significant sources of variation within the data. researchgate.net
PCA works by transforming the original variables (e.g., absorbance at each wavenumber in a set of IR spectra) into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component accounts for as much of the remaining variance as possible. nih.govarxiv.org By examining the first few PCs, which capture the majority of the data's variability, a complex dataset can be reduced to a few dimensions, making it easier to visualize and interpret.
For instance, in the analysis of multiple batches of this compound, PCA could be used to:
Identify outliers: Batches with spectral characteristics that deviate significantly from the norm will appear as distinct points in a PCA scores plot. medium.com
Detect trends: Gradual changes in the manufacturing process might be reflected as a trend in the scores plot.
Elucidate sources of variation: The loadings plot for each PC reveals which spectral features (e.g., specific vibrational modes) are responsible for the variation captured by that component. This can help pinpoint specific chemical or physical differences between samples. researchgate.net
A hypothetical PCA of the infrared spectra of several batches of this compound might yield results like those presented in the table below. In this illustrative example, PC1 might be associated with variations in particle size, which affects the baseline of the spectra, while PC2 could be related to subtle differences in the nitrile or amine group vibrations, indicating minor chemical inconsistencies.
Table 1: Illustrative Principal Component Analysis of Spectroscopic Data for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Principal Component | Variance Explained (%) | Key Loadings (Wavenumber, cm⁻¹) | Interpretation |
|---|---|---|---|
| PC1 | 85.2 | Broad baseline features | Variation in particle size and light scattering |
| PC2 | 9.5 | 2225 (C≡N stretch), 3400-3500 (N-H stretch) | Minor variations in chemical purity or polymorphic form |
| PC3 | 2.1 | 1250 (C-O-C stretch), 1600 (Aromatic C=C) | Subtle conformational differences in the cyclopropoxy group |
Signal Enhancement and Noise Reduction Techniques (e.g., Multiplicative Scatter Correction (MSC), Standard Normal Variate (SNV))
Spectroscopic measurements, particularly those involving diffuse reflectance of solid samples like powdered this compound, are often affected by physical phenomena that can obscure the underlying chemical information. rjpbcs.com Light scattering due to variations in particle size and packing density can introduce unwanted baseline shifts and scaling effects in the spectra. redalyc.org To mitigate these issues, various pre-processing techniques are employed to enhance the signal and reduce noise.
Multiplicative Scatter Correction (MSC) is a widely used technique to correct for additive and multiplicative scattering effects in spectroscopic data. americanpharmaceuticalreview.comresearchgate.net The method works by regressing the spectrum of each sample against a reference spectrum, which is typically the mean spectrum of the entire dataset. medium.comnih.gov The slope and intercept of this regression are then used to correct the original spectrum, effectively aligning it with the reference and removing much of the scatter-induced variation. chemicalbook.com
Standard Normal Variate (SNV) is another popular pre-processing method that corrects for scatter. americanpharmaceuticalreview.com Unlike MSC, SNV processes each spectrum individually. nih.gov For each spectrum, the average intensity is subtracted (mean-centering), and the result is then divided by the standard deviation of the intensities within that spectrum. nih.gov This scales each spectrum to have a mean of zero and a standard deviation of one, effectively removing baseline shifts and scaling differences.
The application of these techniques to the spectra of this compound would result in a dataset where the primary remaining variations are due to chemical differences rather than physical effects. This "cleaner" data can then be more reliably used for quantitative analysis or for more sensitive PCA.
The following table illustrates the hypothetical effect of these correction methods on key spectral parameters.
Table 2: Illustrative Effect of Signal Pre-processing on Spectroscopic Data of this compound This table is for illustrative purposes and does not represent actual experimental data.
| Spectral Parameter | Raw Spectrum (Avg. ± SD) | After MSC (Avg. ± SD) | After SNV (Avg. ± SD) |
|---|---|---|---|
| Baseline Offset at 4000 cm⁻¹ | 0.15 ± 0.05 AU | 0.01 ± 0.005 AU | 0.00 ± 0.001 AU |
| Intensity of C≡N Peak (2225 cm⁻¹) | 0.45 ± 0.10 AU | 0.42 ± 0.02 AU | Scaled Intensity |
| Relative Standard Deviation of Baseline | 33% | 5% | <1% |
By employing these advanced characterization methods, a much deeper and more reliable understanding of the chemical and physical properties of this compound can be achieved. These techniques are indispensable for ensuring product quality and consistency in a regulated environment.
Theoretical and Computational Chemistry Studies on 2 Amino 4 Cyclopropoxybenzonitrile
Density Functional Theory (DFT) Calculations: A Method Awaiting Application
DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with high accuracy. For a molecule like 2-Amino-4-cyclopropoxybenzonitrile, DFT calculations would offer profound insights into its fundamental characteristics.
Geometry Optimization and Electronic Structure Analysis
The initial step in a computational study involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is determined. This process minimizes the molecule's energy to find its ground state structure. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical nature. Studies on similar molecules, such as 2-amino-4-chlorobenzonitrile (B1265954), have successfully employed DFT methods like B3LYP with a 6-311++G(d,p) basis set to achieve this. analis.com.myresearchgate.net Such an analysis for this compound would provide precise data on bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Energy Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. analis.com.my A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. analis.com.my Analysis of the HOMO and LUMO energy levels helps in understanding electronic transitions, such as π → π* and n → π*, which are responsible for the absorption of light and are observable in UV-Vis spectroscopy. analis.com.my For related benzonitrile (B105546) derivatives, these transitions have been characterized, but specific data for this compound is not available. analis.com.my
Molecular Orbital Visualization and Interpretation
Visualization of the HOMO and LUMO provides a graphical representation of the electron density distribution in these frontier orbitals. researchgate.net This imagery is invaluable for interpreting where a molecule is likely to donate or accept electrons in a chemical reaction. researchgate.net For instance, the distribution of the HOMO can indicate sites susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack.
Global and Local Reactivity Descriptors
To quantify a molecule's reactivity, several global and local descriptors can be calculated from the HOMO and LUMO energies. These include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. analis.com.my Hard molecules have a large HOMO-LUMO gap. analis.com.my
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Mulliken Population Analysis: This method calculates the partial atomic charges on each atom in the molecule. analis.com.my This information is crucial for identifying nucleophilic and electrophilic centers. For example, in studies of 2-amino-4-chlorobenzonitrile, Mulliken analysis has been used to identify nitrogen atoms as having high negative charges, suggesting they are likely sites for nucleophilic activity. analis.com.my
A hypothetical table of such descriptors for this compound would look like this, though the values remain to be determined by actual quantum chemical calculations.
| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |
| HOMO Energy | E_HOMO | - | Undetermined |
| LUMO Energy | E_LUMO | - | Undetermined |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Undetermined |
| Ionization Potential | I | -E_HOMO | Undetermined |
| Electron Affinity | A | -E_LUMO | Undetermined |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Undetermined |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | Undetermined |
| Chemical Softness | S | 1/(2η) | Undetermined |
| Electrophilicity Index | ω | χ²/(2η) | Undetermined |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations reveal its dynamic behavior, including conformational changes and interactions with its environment, such as a solvent. For a molecule like this compound, MD simulations could elucidate how the cyclopropoxy group rotates and interacts with the rest of the molecule and surrounding solvent molecules, which can influence its properties and reactivity. To date, no such simulation studies have been published for this compound.
Quantum Chemical Topology and Bonding Analysis
This advanced area of computational chemistry, which includes methods like the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density to characterize the nature of chemical bonds and non-covalent interactions within a molecule. It can provide a detailed picture of bonding, identifying bond critical points and characterizing the strength and nature (e.g., covalent vs. ionic) of the interactions between atoms. This level of detailed bonding analysis for this compound is currently absent from the scientific literature.
Computational Prediction of Spectroscopic Parameters
No published studies were found that detail the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. While computational methods like Density Functional Theory (DFT) are standard for predicting such parameters, their application to this specific molecule is not available in the current body of scientific literature. researchgate.net
In Silico Mechanistic Pathway Elucidation
There are no available in silico studies that elucidate the mechanistic pathways involving this compound. Such computational investigations would provide insights into its formation, reactivity, and potential transformation pathways, but this research has not yet been published.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld surface analysis of this compound, which would provide a quantitative and visual understanding of the intermolecular interactions within its crystal structure, has not been reported in the scientific literature. nih.govnih.gov This type of analysis is crucial for understanding the packing of molecules in a solid state. nih.gov
Design and Synthesis of 2 Amino 4 Cyclopropoxybenzonitrile Derivatives
Rational Design Principles for Structural Modification
A primary strategy involves the creation of more rigid analogs to lock the molecule into a specific conformation, which can provide insights into its bioactive conformation. This is often achieved by replacing flexible moieties with cyclic structures. For instance, a flexible side chain might be replaced with a cyclopropyl (B3062369) or other small ring system to reduce conformational freedom.
Furthermore, the electronic properties of the molecule are systematically tuned by introducing electron-donating or electron-withdrawing groups at specific positions. The understanding of structure-activity relationships (SAR) from related chemical series plays a crucial role in guiding these modifications. For example, if it is known that a particular substitution pattern on a similar benzonitrile (B105546) scaffold leads to a desired property, this knowledge can be applied to the design of new 2-amino-4-cyclopropoxybenzonitrile derivatives.
Synthetic Strategies for Analogs with Modified Substituents
The synthesis of analogs of this compound can be approached by modifying the core structure at three key positions: the amino group, the cyclopropoxy moiety, and the benzonitrile aromatic ring.
Modification at the Amino Group
The primary amino group of this compound is a versatile handle for a variety of chemical transformations. Standard reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a wide range of substituents. For instance, the amino group can be acylated with various acyl chlorides or anhydrides to form the corresponding amides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amine derivatives.
More complex modifications can involve the construction of heterocyclic rings fused to the benzonitrile core. For example, condensation of the 2-amino group with appropriate reagents can lead to the formation of quinoline (B57606), quinazoline, or other heterocyclic systems. nih.govnih.gov A general scheme for the modification of the amino group is presented below:
| Starting Material | Reagent | Reaction Type | Product Class |
| This compound | Acyl Chloride | Acylation | Amide |
| This compound | Alkyl Halide | Alkylation | Alkylated Amine |
| This compound | Sulfonyl Chloride | Sulfonylation | Sulfonamide |
| This compound | Dicarbonyl Compound | Condensation/Cyclization | Heterocycle |
Modification at the Cyclopropoxy Moiety
Modifications at the cyclopropoxy group primarily involve its replacement with other alkoxy or aryloxy groups to probe the influence of steric bulk and electronic properties at this position. The synthesis of such analogs would typically start from a common precursor, such as 2-amino-4-hydroxybenzonitrile. nih.govgoogle.com The hydroxyl group can be alkylated with a variety of alkyl halides or activated alcohols under Williamson ether synthesis conditions to introduce different alkoxy groups.
Direct functionalization of the cyclopropyl ring itself is generally challenging due to its inherent strain and can lead to ring-opening reactions. fiveable.me Therefore, varying the substituent at the 4-position is most practically achieved by starting with the corresponding 4-hydroxy derivative and introducing the desired alkoxy group.
| Precursor | Reagent | Reaction Type | Product Class |
| 2-Amino-4-hydroxybenzonitrile | Cyclopropyl bromide | Williamson Ether Synthesis | This compound |
| 2-Amino-4-hydroxybenzonitrile | Ethyl iodide | Williamson Ether Synthesis | 2-Amino-4-ethoxybenzonitrile |
| 2-Amino-4-hydroxybenzonitrile | Benzyl bromide | Williamson Ether Synthesis | 2-Amino-4-(benzyloxy)benzonitrile |
Modification on the Benzonitrile Aromatic Ring
Introducing substituents onto the benzonitrile aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties. This can be achieved by starting with an appropriately substituted 2-aminobenzonitrile (B23959) precursor. google.comresearchgate.net For example, commercially available substituted anilines can be converted to the corresponding 2-aminobenzonitriles through various synthetic routes.
Electrophilic aromatic substitution reactions on the this compound scaffold itself are also a possibility, although the directing effects of the amino and cyclopropoxy groups would need to be carefully considered to control the regioselectivity of the reaction. Halogenation, nitration, and Friedel-Crafts reactions could potentially be employed to introduce a variety of functional groups onto the aromatic ring.
Focused Library Synthesis and Diversification Strategies
Focused library synthesis is a powerful strategy for rapidly generating a collection of related analogs for structure-activity relationship studies. synmedchem.com This approach involves the use of a common scaffold, in this case, this compound or a key intermediate, which is then reacted with a diverse set of building blocks in a parallel or combinatorial fashion.
For example, a library of amides could be synthesized by reacting this compound with a collection of different acyl chlorides. Similarly, a library with diverse substituents on the aromatic ring could be generated from a common precursor through a series of cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These high-throughput synthesis techniques enable the efficient exploration of the chemical space around the core scaffold.
Structure-Reactivity/Property Relationship (SRPR) Studies based on Structural Analogs
Structure-Reactivity/Property Relationship (SRPR) studies aim to correlate the structural features of the synthesized analogs with their observed chemical reactivity or physical properties. nih.govrsc.org By systematically varying the substituents at the amino group, the cyclopropoxy moiety, and the benzonitrile ring, it is possible to build a qualitative or even quantitative model of how these changes affect the molecule's characteristics.
For instance, a hypothetical SRPR table for a series of 2-amino-4-alkoxybenzonitrile derivatives might look as follows, based on general chemical principles:
| R (at 4-position) | Electronic Effect of R | Expected Reactivity of Amino Group | Expected Polarity |
| -OCH3 | Electron-donating | Increased | Moderate |
| -OCH2CH3 | Electron-donating | Increased | Moderate |
| -O-c-Pr | Electron-donating | Increased | Moderate |
| -OCF3 | Electron-withdrawing | Decreased | High |
This table illustrates how the electronic nature of the alkoxy group at the 4-position is expected to influence the nucleophilicity of the amino group at the 2-position. Electron-donating groups like methoxy (B1213986), ethoxy, and cyclopropoxy are anticipated to increase the electron density on the aromatic ring, thereby enhancing the reactivity of the amino group. Conversely, an electron-withdrawing group like trifluoromethoxy would be expected to decrease its reactivity. Such studies are fundamental to the rational design of new derivatives with tailored properties.
Despite a comprehensive search for scientific literature, no specific research articles or data were found detailing the design, synthesis, and development of novel scaffolds incorporating the this compound core. The search yielded general information on the synthesis of various heterocyclic compounds and kinase inhibitors from other 2-amino precursors, but none specifically utilized this compound as a starting material or central scaffold.
Therefore, it is not possible to provide an article on the "Development of Novel Scaffolds Incorporating the this compound Core" based on the currently available public domain information. The absence of such information suggests this may be a highly specialized or nascent area of research, or that related studies are proprietary and not publicly disclosed.
An article on this topic cannot be generated without specific research findings, including synthetic methodologies and data tables, which are not available in the provided search results. Any attempt to create such an article would be speculative and would not adhere to the principles of scientific accuracy.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-amino-4-cyclopropoxybenzonitrile in laboratory settings?
- Methodological Answer : Prioritize full-body protective clothing (lab coat, gloves) and eye/face protection compliant with NIOSH or EN 166 standards. Use fume hoods for synthesis or handling to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly for ≥15 minutes and seek medical attention .
Q. What spectroscopic techniques are suitable for characterizing the structural integrity of this compound?
- Methodological Answer : Use FT-IR to confirm nitrile (C≡N) and amine (N-H) functional groups. NMR (¹H and ¹³C) can resolve cyclopropoxy and aromatic proton environments. For purity assessment, pair HPLC with a C18 column and UV detection (λ = 254 nm) .
Q. How should researchers design a preliminary synthesis route for this compound?
- Methodological Answer : Start with nucleophilic aromatic substitution (SNAr) on 4-cyclopropoxybenzonitrile using ammonia or a protected amine source. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Optimize temperature (80–100°C) and solvent polarity (DMF or DMSO) to enhance yield .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
- Methodological Answer : Perform controlled solubility trials using standardized solvent systems (e.g., DMSO, ethanol, water) at 25°C. Quantify solubility via gravimetric analysis after saturation. Cross-validate with computational models (e.g., COSMO-RS) to correlate experimental and predicted solubility .
Q. What strategies mitigate side reactions during cyclopropoxy group installation in this compound synthesis?
- Methodological Answer : Employ protecting groups (e.g., Boc for the amine) to prevent nucleophilic interference. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Monitor intermediates via LC-MS to detect and address byproducts early .
Q. How can X-ray crystallography validate the spatial arrangement of the cyclopropoxy moiety in this compound?
- Methodological Answer : Grow single crystals via slow evaporation in a mixed solvent system (e.g., dichloromethane/methanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELX. Compare bond angles/van der Waals radii to DFT-optimized geometries .
Q. What analytical methods confirm the absence of trace impurities in this compound batches?
- Methodological Answer : Combine GC-MS (for volatile impurities) and LC-HRMS (for non-volatile residues). Use a Zorbax Eclipse Plus C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Validate against reference standards and report detection limits (e.g., ≤0.1% w/w) .
Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental designs. Replicate assays under standardized conditions (e.g., cell line, incubation time). Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers and validate reproducibility .
Methodological Notes for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency vs. solvent polarity), apply PICO frameworks to isolate variables (Population: reaction conditions; Intervention: solvent choice; Comparison: polar vs. non-polar solvents; Outcome: yield/purity) .
- Structural Validation : Cross-reference experimental spectra (NMR, IR) with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) to resolve ambiguities in functional group assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
